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Compound of Interest

Compound Name: 1,3-Diaminopropane

Cat. No.: B7761500 Get Quote

This guide provides an in-depth technical analysis of the spectroscopic data for 1,3-
diaminopropane (IUPAC name: Propane-1,3-diamine), a versatile building block in organic

synthesis, coordination chemistry, and drug development.[1][2] A thorough understanding of its

spectroscopic properties is paramount for reaction monitoring, quality control, and structural

elucidation. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data of 1,3-diaminopropane, offering insights grounded in

fundamental principles and practical applications.

Molecular Structure and its Spectroscopic
Implications
1,3-Diaminopropane (C₃H₁₀N₂) is a simple aliphatic diamine with the molecular weight of

74.13 g/mol .[3][4] Its structure, H₂N-(CH₂)₃-NH₂, features two primary amine groups and a

flexible three-carbon chain. This seemingly simple molecule presents distinct spectroscopic

features arising from the chemical environments of its protons and carbons, the vibrational

modes of its functional groups, and its fragmentation behavior upon ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 1,3-diaminopropane, both ¹H and ¹³C NMR provide unambiguous structural

confirmation.
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¹H NMR Spectroscopy
The proton NMR spectrum of 1,3-diaminopropane is characterized by three distinct signals

corresponding to the three chemically non-equivalent sets of protons. The exact chemical shifts

can vary slightly depending on the solvent used.[5]

Table 1: ¹H NMR Data for 1,3-Diaminopropane

Protons
Chemical Shift (δ)
in CDCl₃ (ppm)

Multiplicity Integration

-NH₂ ~1.15 Singlet (broad) 4H

-CH₂- (C2) ~1.59 Quintet 2H

-CH₂- (C1, C3) ~2.77 Triplet 4H

Data sourced from PubChem and ChemicalBook.[3][6]

Interpretation:

-NH₂ Protons (δ ~1.15): The protons of the two primary amine groups are equivalent and

appear as a broad singlet. The broadness of the signal is due to rapid chemical exchange

with other protic species (like trace water) and quadrupole broadening from the nitrogen

atom.

Methylene Protons (C2) (δ ~1.59): The protons on the central carbon (C2) are coupled to the

four protons on the adjacent C1 and C3 carbons. According to the n+1 rule, this results in a

quintet (4+1=5).

Methylene Protons (C1, C3) (δ ~2.77): The protons on the carbons adjacent to the nitrogen

atoms (C1 and C3) are deshielded due to the electronegativity of the nitrogen, hence their

downfield chemical shift. They are coupled to the two protons on the C2 carbon, resulting in

a triplet (2+1=3).

Experimental Protocol for ¹H NMR Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of 1,3-diaminopropane in about 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to at least 1-2 seconds.

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID),

followed by phase and baseline correction. Integrate the signals and determine the chemical

shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

Workflow for ¹H NMR Analysis:

Caption: Workflow for ¹H NMR Spectroscopy of 1,3-Diaminopropane.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of 1,3-diaminopropane displays two signals,

corresponding to the two distinct carbon environments.

Table 2: ¹³C NMR Data for 1,3-Diaminopropane

Carbon Chemical Shift (δ) in CDCl₃ (ppm)

C2 ~37.5

C1, C3 ~39.9

Data sourced from PubChem and SpectraBase.[3][7][8]

Interpretation:
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C2 Carbon (δ ~37.5): The central carbon atom (C2) is shielded relative to the other two

carbons and appears at a lower chemical shift.

C1 and C3 Carbons (δ ~39.9): The two carbons directly bonded to the electronegative

nitrogen atoms are deshielded and thus resonate at a higher chemical shift.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 1,3-diaminopropane shows

characteristic absorptions for N-H and C-H bonds.

Table 3: Key IR Absorptions for 1,3-Diaminopropane

Wavenumber (cm⁻¹) Vibration Mode Intensity

3350 - 3250
N-H stretching (symmetric and

asymmetric)
Strong

2940 - 2850 C-H stretching (aliphatic) Strong

1650 - 1580 N-H bending (scissoring) Medium

1470 - 1430 C-H bending (scissoring) Medium

1100 - 1000 C-N stretching Medium

Data compiled from various sources, including a study on the adsorption of 1,3-
diaminopropane on zeolites.[9][10][11]

Interpretation:

N-H Stretching (3350 - 3250 cm⁻¹): The presence of a primary amine is confirmed by the two

bands in this region, corresponding to the asymmetric and symmetric stretching vibrations of

the N-H bonds.

C-H Stretching (2940 - 2850 cm⁻¹): These strong absorptions are characteristic of the

stretching vibrations of the C-H bonds in the methylene groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b7761500?utm_src=pdf-body
https://www.benchchem.com/product/b7761500?utm_src=pdf-body
https://www.benchchem.com/product/b7761500?utm_src=pdf-body
https://www.benchchem.com/product/b7761500?utm_src=pdf-body
https://spectrabase.com/spectrum/7uRu2C2ga79
https://www.chemicalbook.com/SpectrumEN_109-76-2_IR1.htm
https://www.researchgate.net/publication/276346024_FT-IR_Spectroscopic_Study_of_13-Diaminopropane_Adsorbed_on_Type_A_X_and_Y_Zeolites
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7761500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N-H Bending (1650 - 1580 cm⁻¹): This band arises from the scissoring vibration of the -NH₂

group.

C-N Stretching (1100 - 1000 cm⁻¹): The stretching vibration of the carbon-nitrogen bond

gives rise to a medium intensity band in this region.

Experimental Protocol for Liquid Film IR Spectroscopy:

Sample Preparation: As 1,3-diaminopropane is a liquid, a neat liquid film is the simplest

method.[12][13] Place a small drop of the neat liquid between two potassium bromide (KBr)

or sodium chloride (NaCl) plates.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample holder.

Place the sample holder with the prepared liquid film into the spectrometer.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Workflow for IR Spectroscopy:

Caption: Workflow for IR Spectroscopy of 1,3-Diaminopropane.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1,3-diaminopropane, electron ionization (EI) is a common technique.

Table 4: Key Fragments in the EI-MS of 1,3-Diaminopropane
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m/z Proposed Fragment Relative Intensity

74 [C₃H₁₀N₂]⁺ (Molecular Ion) Medium

57 [C₃H₇N]⁺ Low

44 [C₂H₆N]⁺ High

30 [CH₄N]⁺ Base Peak

Data sourced from the NIST WebBook.[14]

Interpretation:

Molecular Ion (m/z 74): The peak at m/z 74 corresponds to the intact molecule with one

electron removed.[14]

Base Peak (m/z 30): The most abundant fragment is observed at m/z 30, which corresponds

to the [CH₂NH₂]⁺ ion. This is formed by the characteristic alpha-cleavage of amines, where

the bond between the alpha and beta carbons is broken.

Other Fragments: The fragment at m/z 44 ([CH₂CH₂NH₂]⁺) is also a result of alpha-cleavage.

The peak at m/z 57 is likely due to the loss of an amino group.

Experimental Protocol for EI-MS:

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass

spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Workflow for Mass Spectrometry:
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Caption: Workflow for Mass Spectrometry of 1,3-Diaminopropane.

Conclusion
The spectroscopic data of 1,3-diaminopropane, when analyzed collectively, provides a

comprehensive and unambiguous structural confirmation. The ¹H and ¹³C NMR spectra reveal

the connectivity of the carbon-hydrogen framework, the IR spectrum confirms the presence of

primary amine and aliphatic C-H functional groups, and the mass spectrum provides the

molecular weight and characteristic fragmentation patterns. This guide serves as a valuable

resource for researchers and scientists, enabling them to confidently identify and characterize

1,3-diaminopropane in their experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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